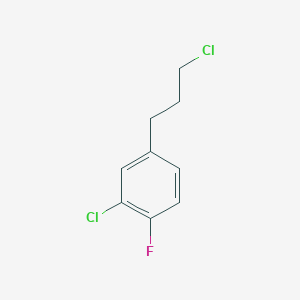
1-Chloro-5-(3-chloropropyl)-2-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-5-(3-chloropropyl)-2-fluorobenzene is an organic compound with the molecular formula C9H9Cl2F. It is a derivative of benzene, where the benzene ring is substituted with chlorine, fluorine, and a chloropropyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-5-(3-chloropropyl)-2-fluorobenzene typically involves the chlorination and fluorination of a benzene derivative One common method is the Friedel-Crafts alkylation reaction, where benzene is reacted with 3-chloropropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-5-(3-chloropropyl)-2-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: Both nucleophilic and electrophilic substitution reactions can occur due to the presence of chlorine and fluorine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Addition Reactions: The chloropropyl group can participate in addition reactions, especially with nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the chlorine atom with other nucleophiles.
Electrophilic Substitution: Reagents like sulfuric acid or nitric acid can introduce additional substituents onto the benzene ring.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can reduce the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield compounds with different functional groups, while oxidation can produce carboxylic acids or ketones.
Wissenschaftliche Forschungsanwendungen
1-Chloro-5-(3-chloropropyl)-2-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of halogenated benzene derivatives on biological systems.
Medicine: It may serve as a precursor for the development of pharmaceuticals with specific biological activities.
Industry: The compound is used in the production of agrochemicals, dyes, and polymers.
Wirkmechanismus
The mechanism by which 1-Chloro-5-(3-chloropropyl)-2-fluorobenzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of halogen atoms can enhance the compound’s ability to bind to these targets, leading to specific biological or chemical effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chloro-2-fluorobenzene: Lacks the chloropropyl group, making it less reactive in certain substitution reactions.
1-Chloro-3-(3-chloropropyl)benzene: Does not contain a fluorine atom, which affects its reactivity and applications.
2-Chloro-5-(trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of a chloropropyl group, leading to different chemical properties.
Uniqueness
1-Chloro-5-(3-chloropropyl)-2-fluorobenzene is unique due to the combination of chlorine, fluorine, and chloropropyl substituents on the benzene ring. This unique structure imparts specific reactivity and properties that are valuable in various chemical and industrial applications.
Eigenschaften
Molekularformel |
C9H9Cl2F |
|---|---|
Molekulargewicht |
207.07 g/mol |
IUPAC-Name |
2-chloro-4-(3-chloropropyl)-1-fluorobenzene |
InChI |
InChI=1S/C9H9Cl2F/c10-5-1-2-7-3-4-9(12)8(11)6-7/h3-4,6H,1-2,5H2 |
InChI-Schlüssel |
MDURLYDAKMOZNC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CCCCl)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



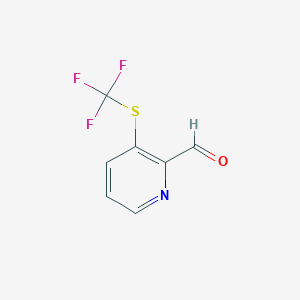
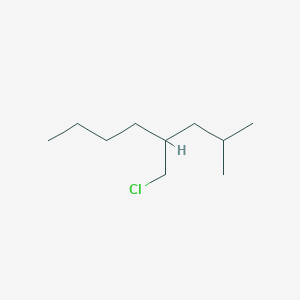
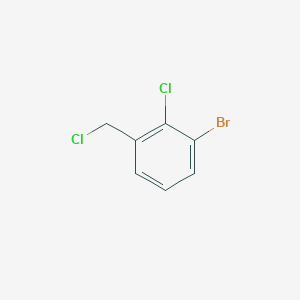
![3-methyl-2-phenyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B13646972.png)

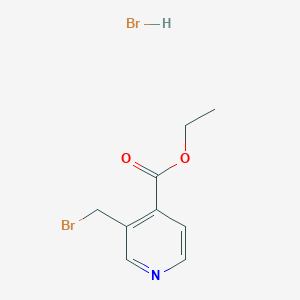
![4-[2,5-didodecoxy-4-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13646989.png)

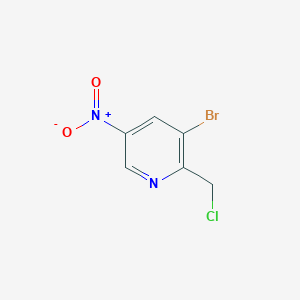
![1-(2,4-Dichlorophenyl)-N-[(2,4-dichlorophenyl)methoxy]-2-(1H-imidazol-1-yl)ethan-1-imine](/img/structure/B13647013.png)
![3-Iodoimidazo[1,2-a]pyridin-5-ol](/img/structure/B13647019.png)


